molecular formula C12H16N2O6S B15254783 (2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid

(2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid

Cat. No.: B15254783
M. Wt: 316.33 g/mol
InChI Key: WRHJLQNUJNCDLD-JTQLQIEISA-N
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Description

(2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamoyl group, a methoxybenzenesulfonamido group, and a butanoic acid backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid typically involves multiple steps, starting with the preparation of the core butanoic acid structure. This is followed by the introduction of the carbamoyl and methoxybenzenesulfonamido groups through various chemical reactions. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound. Specific reagents and catalysts are used to facilitate the formation of the desired bonds.

    Protection and Deprotection Steps: Protecting groups are often used to shield reactive sites during intermediate steps, which are later removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-Carbamoyl-2-(4-methoxyphenyl)butanoic acid
  • (2S)-4-Carbamoyl-2-(4-methylbenzenesulfonamido)butanoic acid
  • (2S)-4-Carbamoyl-2-(4-chlorobenzenesulfonamido)butanoic acid

Uniqueness

(2S)-4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxybenzenesulfonamido group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H16N2O6S

Molecular Weight

316.33 g/mol

IUPAC Name

(2S)-5-amino-2-[(4-methoxyphenyl)sulfonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C12H16N2O6S/c1-20-8-2-4-9(5-3-8)21(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17)/t10-/m0/s1

InChI Key

WRHJLQNUJNCDLD-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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